molecular formula C13H8I2N2O3 B15015740 2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol

2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol

Cat. No.: B15015740
M. Wt: 494.02 g/mol
InChI Key: MQPIEKIYEIBZKM-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of iodine and nitro groups in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol typically involves the reaction between 4-nitroaniline and 2,4-diiodosalicylaldehyde in an ethanol solution. The mixture is refluxed for several hours to facilitate the formation of the Schiff base. After the reaction is complete, the product is filtered and purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of secondary amines from the imine group.

    Substitution: Introduction of new functional groups in place of iodine atoms.

Scientific Research Applications

2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diiodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
  • 2,4-Diiodo-6-[(E)-[(4-methylphenyl)imino]methyl]phenol
  • 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol

Uniqueness

2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is unique due to the presence of both iodine and nitro groups, which impart distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H8I2N2O3

Molecular Weight

494.02 g/mol

IUPAC Name

2,4-diiodo-6-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8I2N2O3/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(4-2-10)17(19)20/h1-7,18H

InChI Key

MQPIEKIYEIBZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-]

Origin of Product

United States

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